![molecular formula C5H6N6 B13096749 Imidazo[5,1-f][1,2,4]triazine-2,7-diamine CAS No. 51292-20-7](/img/structure/B13096749.png)
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine is a heterocyclic compound that features a fused ring system composed of imidazole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[5,1-f][1,2,4]triazine-2,7-diamine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenone and heterocycle ketones . The reaction conditions can be adjusted to obtain different derivatives by changing the reaction environment, such as the presence of additional 1,2-dicarbonyl motifs .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[5,1-f][1,2,4]triazine-2,7-dione, while substitution reactions can produce various substituted derivatives of the parent compound.
Scientific Research Applications
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[5,1-f][1,2,4]triazine-2,7-diamine involves its interaction with specific molecular targets. For instance, as a dual IGF-1R/IR inhibitor, it binds to these receptors and blocks their signaling pathways, which are crucial for cell growth and survival . This inhibition can lead to reduced tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Similar in structure but differs in the position of the nitrogen atoms in the triazine ring.
Imidazo[2,1-b][1,3]thiazine: Contains a sulfur atom in place of one of the nitrogen atoms, leading to different chemical properties and applications.
Uniqueness
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine is unique due to its specific ring fusion and the presence of two amino groups at positions 2 and 7. This structural arrangement allows for diverse chemical modifications and a broad range of biological activities, making it a versatile compound in research and industry.
Properties
CAS No. |
51292-20-7 |
|---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
imidazo[5,1-f][1,2,4]triazine-2,7-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-8-1-3-2-9-5(7)11(3)10-4/h1-2H,(H2,6,10)(H2,7,9) |
InChI Key |
QDZGZPRWPPKMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)
![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)

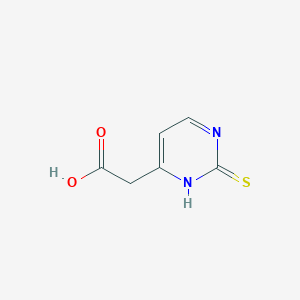


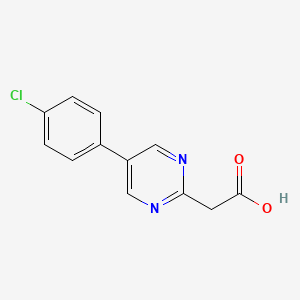
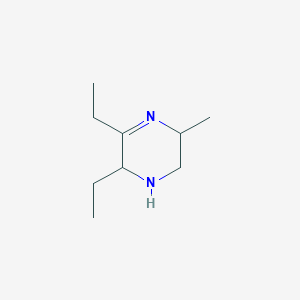

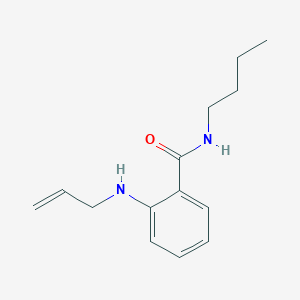
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13096732.png)
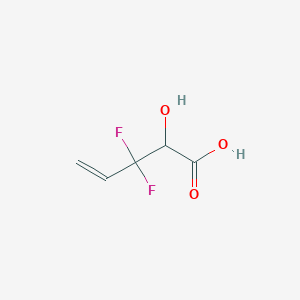
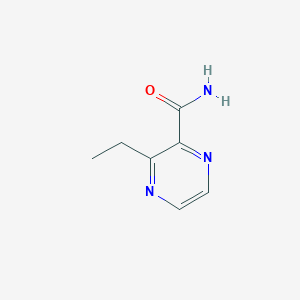
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
